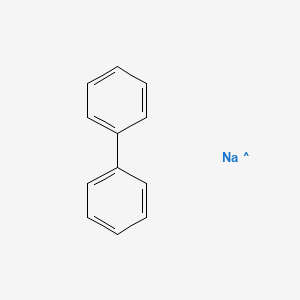

(1,1'-Biphenyl)sodium

Beschreibung

Significance and Research Trajectory of Sodium Biphenyl (B1667301)

The significance of sodium biphenyl in academic research stems primarily from its powerful reducing properties. pmarketresearch.com Historically, it emerged as a key player in the broader field of electron transfer chemistry. The study of radical anions, such as that of biphenyl, has provided fundamental insights into reaction mechanisms and the nature of chemical bonding.

The research trajectory of sodium biphenyl began with early investigations into the reactions of alkali metals with aromatic hydrocarbons. These studies laid the groundwork for understanding single-electron transfer (SET) processes. Over the decades, its applications have expanded significantly, moving from a laboratory curiosity to a versatile tool in organic synthesis. Academic inquiry has focused on harnessing its reducing power for a variety of transformations, including dehalogenation and the initiation of anionic polymerization. sigmaaldrich.cnpmarketresearch.com

Scope of Academic Inquiry into Sodium Biphenyl Chemistry

Academic research into sodium biphenyl chemistry is multifaceted, encompassing its synthesis, reaction mechanisms, and a wide array of applications. Key areas of investigation include:

Synthesis and Characterization: Studies focus on optimizing the preparation of the reagent and characterizing its physical and chemical properties, including its redox potential. cymitquimica.com

Reaction Mechanisms: A significant portion of academic work is dedicated to elucidating the mechanisms by which sodium biphenyl effects chemical transformations. This includes detailed studies of the single-electron transfer steps involved in its reactions.

Applications in Organic Synthesis: Researchers continually explore new applications for sodium biphenyl as a potent reducing agent. pmarketresearch.com A major area of focus is its use in the defluorination of fluorinated aromatic compounds, which are often resistant to other reducing agents. sigmaaldrich.cnsigmaaldrich.com

Polymer Chemistry: The ability of sodium biphenyl to initiate anionic polymerization has been a subject of academic interest, leading to the synthesis of polymers with controlled architectures. pmarketresearch.com

Materials Science: More recently, research has extended to the use of sodium biphenyl in materials science, such as in the functionalization of materials for battery applications. pmarketresearch.comacs.org

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;1,1'-biphenyl;hydride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10.Na.H/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-10H;;/q;+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJALDBKOTZIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].C1=CC=C(C=C1)C2=CC=CC=C2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Na | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS] | |

| Record name | (1,1'-Biphenyl)sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-46-2 | |

| Record name | (1,1'-Biphenyl)sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-biphenyl)sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Properties of Sodium Biphenyl

Preparation of the Reagent

Sodium biphenyl is typically prepared by reacting sodium metal with biphenyl in an aprotic ethereal solvent.

Reaction: Na + C₁₂H₁₀ ⇌ Na⁺[C₁₂H₁₀]⁻

The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive radical anion from being quenched by oxygen or moisture. The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) and various glycol ethers being common choices due to their ability to solvate the resulting sodium cation. sigmaaldrich.cnfishersci.com The formation of the radical anion is indicated by the appearance of a deep green to blue-black coloration. echemi.com

Physical and Chemical Properties

The defining feature of sodium biphenyl is the presence of the biphenyl radical anion. This species is a potent reducing agent, with a reduction potential that makes it capable of reducing a wide range of functional groups.

| Property | Value |

| Molecular Formula | C₁₂H₉Na cymitquimica.com |

| Molecular Weight | 176.19 g/mol nih.gov |

| Appearance | Dark green to blue-black solution echemi.com |

| Key Reactivity | Strong reducing agent, single-electron transfer reagent pmarketresearch.com |

The stability of the reagent is limited, and it is typically prepared fresh for immediate use. sigmaaldrich.cn It is incompatible with strong oxidizing agents and protic solvents. echemi.com

Fundamental Reactivity and Mechanistic Investigations of Sodium Biphenyl

Electron Transfer Chemistry of Sodium Biphenyl (B1667301)

The core of sodium biphenyl's reactivity lies in its ability to participate in electron transfer processes. The formation of the sodium biphenyl radical anion itself is a prime example of a single electron transfer (SET) from sodium metal to biphenyl. unacademy.comlibretexts.org This radical anion is a potent reducing agent, capable of donating its loosely held electron to a suitable acceptor molecule.

Single Electron Transfer (SET) Reactions Mediated by Sodium Biphenyl

Sodium biphenyl is a classic example of a reagent that operates via a single electron transfer (SET) mechanism. acs.org In these reactions, the biphenyl radical anion transfers an electron to a substrate, generating a new radical anion intermediate. This process is fundamental to its role in various chemical transformations, including reductive cleavages and initiation of polymerization. The transfer of a single electron can be thought of as a nucleophilic attack by the electron itself. libretexts.org The resulting radical anion of the substrate can then undergo further reactions, such as fragmentation or coupling.

The formation of the sodium biphenyl radical anion is an equilibrium process, with the position of the equilibrium being influenced by the solvent and the electron affinity of the biphenyl. unacademy.com Ethereal solvents, such as tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME), are commonly used to solvate the sodium cation and stabilize the radical anion. researchgate.net

Reductive Capabilities of the Sodium Biphenyl Anion Radical

The sodium biphenyl anion radical is a strong reducing agent, capable of reducing a wide range of functional groups. Its reductive power is harnessed in numerous synthetic applications. For instance, it can be used for the reductive decyanation of nitriles, a process that involves a two-electron transfer to form a carbanion intermediate. It is also employed in the reduction of carbonyl compounds, alkynes, and aromatic systems. libretexts.org The deep blue or green color of the sodium biphenyl solution serves as a visual indicator of its presence and, consequently, its reducing potential. libretexts.org

Cleavage Reactions Mediated by Sodium Biphenyl

A significant application of sodium biphenyl's reductive power is in the cleavage of various chemical bonds. This is particularly useful for the cleavage of otherwise stable bonds, such as carbon-halogen and other electrophilic bonds.

Carbon-Halogen Bond Cleavage with Sodium Biphenyl (e.g., C-F bond cleavage)

Sodium biphenyl is a highly effective reagent for the reductive cleavage of carbon-halogen bonds, including the notably strong carbon-fluorine (C-F) bond. nih.gov This reaction proceeds through a dissociative electron transfer mechanism, where the initial transfer of an electron from the sodium biphenyl radical anion to the alkyl or aryl halide leads to the formation of a radical anion intermediate. researchgate.net This intermediate can then fragment, breaking the carbon-halogen bond to form a carbon-centered radical and a halide anion. researchgate.netresearchgate.net

The cleavage of C-F bonds, which are typically resistant to chemical attack, highlights the potent reductive nature of sodium biphenyl. researchgate.net This has been utilized in analytical methods for the determination of organofluorine compounds, where the C-F bonds are cleaved to release fluoride (B91410) ions for quantification. nih.govfupress.net The efficiency of this cleavage can be influenced by the nature of the substrate and the reaction conditions.

Table 1: Examples of Carbon-Halogen Bond Cleavage Mediated by Sodium Biphenyl

| Substrate | Bond Cleaved | Product(s) | Reference |

| Aryl Halides | C-X (X = Cl, Br, I) | Aryl Radical + Halide Anion | researchgate.netnih.gov |

| Perfluoroalkyl Substances (PFAS) | C-F | Fluoride Ion + Defluorinated Organic Compound | nih.govfupress.net |

| α-Bromodifluoroesters | C-Br | Difluoroalkyl Radical + Bromide Anion | acs.org |

Activation of Other Electrophilic Bonds by Sodium Biphenyl

Beyond carbon-halogen bonds, sodium biphenyl can activate and cleave other electrophilic bonds. This includes the cleavage of bonds in ethers, sulfides, and certain organophosphorus compounds. The underlying principle remains the same: the transfer of an electron to the substrate to form a radical anion, which then undergoes fragmentation. For example, the reaction of sodium biphenyl with certain phosphaphenalenes can lead to the cleavage of a phosphorus-carbon bond. researchgate.net This broad reactivity makes sodium biphenyl a versatile reagent for deprotection and degradation reactions in organic synthesis.

Role of Sodium Biphenyl as an Anionic Initiator

Sodium biphenyl plays a crucial role as an initiator in anionic polymerization. unacademy.combritannica.com The transfer of an electron from the sodium biphenyl radical anion to a monomer, such as styrene (B11656), generates a styryl radical anion. unacademy.com This radical anion can then dimerize to form a dianion, which serves as the active species for chain propagation. nist.gov This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, a characteristic feature of living polymerizations. tandfonline.com

The initiation process involves the formation of a radical-anion from the monomer, which then combines to create a polymeric species with carbanionic ends. nist.gov This "living" nature of the polymer chains allows for the subsequent addition of a different monomer to create block copolymers. britannica.com

Table 2: Monomers Polymerized Using Sodium Biphenyl as an Initiator

| Monomer | Resulting Polymer | Reference |

| Styrene | Polystyrene | unacademy.comnist.gov |

| α-Methylstyrene | Poly(α-methylstyrene) | nist.gov |

| Isoprene (B109036) | Polyisoprene | nist.gov |

| Butadiene | Polybutadiene | nist.gov |

| p-(2,2′-diphenylethyl)styrene (DPES) | Poly(p-(2,2′-diphenylethyl)styrene) | tandfonline.com |

Polymerization Initiation Mechanisms Involving Sodium Biphenyl

Sodium biphenyl serves as a classic initiator in the field of anionic polymerization, operating through a distinct electron-transfer mechanism. iupac.orguni-bayreuth.de This process is fundamentally different from initiation by nucleophilic addition, such as with alkyllithium compounds. The initiation sequence involves the transfer of a single electron from the sodium biphenyl radical anion to a suitable monomer. iupac.orguni-bayreuth.de

Single-Electron Transfer (SET) and Formation of a Monomer Radical Anion: The process begins when the sodium biphenyl complex, which possesses a loosely held electron, donates this electron to a monomer molecule (M). This transfer results in the formation of a monomer radical anion (M•⁻). iupac.orgdu.edu.egstanford.edu The biphenyl molecule is regenerated in the process. The equilibrium for this electron transfer is established very rapidly. iupac.org

Na⁺BPh•⁻ + M ⇌ BPh + M•⁻Na⁺

Dimerization to a Dianion: The newly formed monomer radical anions are highly reactive. Two of these radical anions rapidly combine in a dimerization reaction. iupac.orguni-bayreuth.de This coupling step is the rate-determining step of the initiation phase and results in the formation of a dimeric dianion (⁻M-M⁻). iupac.org This dianion possesses two active carbanionic centers, making sodium biphenyl a difunctional initiator. britannica.comnist.gov

2 M•⁻Na⁺ → ⁻Na⁺M-M⁻Na⁺

This difunctional nature is a key characteristic of initiation by electron transfer agents like sodium biphenyl. nist.govchemdad.com The resulting polymeric species has reactive carbanions at both ends of the chain. britannica.comnist.gov Propagation of the polymer chain then proceeds simultaneously from both of these active sites, as monomer units add to each end. This "living" polymerization, in the absence of termination or transfer reactions, allows for the synthesis of polymers with two active ends. uni-bayreuth.de

Monomers that are susceptible to initiation by sodium biphenyl are typically those that contain electron-withdrawing groups capable of stabilizing the negative charge of the resulting radical anion and carbanion. du.edu.eg

Table 1: Monomers Polymerized by Sodium Biphenyl Initiation

| Monomer | Type | Reference |

|---|---|---|

| Styrene | Vinyl Aromatic | uni-bayreuth.denist.gov |

| α-Methylstyrene | Vinyl Aromatic | nist.gov |

| Butadiene | Diene | nist.gov |

| Isoprene | Diene | nist.govnasa.gov |

Note: While MMA can be initiated, side reactions with the ester group are possible. mit.edu

Synthesis of Block Copolymers Initiated by Sodium Biphenyl

The difunctional nature of the propagating chains generated by sodium biphenyl initiation is particularly advantageous for the synthesis of well-defined block copolymers, especially those with an ABA triblock architecture. britannica.comchemdad.combritannica.com The "living" character of the anionic polymerization allows for the sequential addition of different monomers to the two active ends of the growing polymer chain. britannica.comnasa.gov

The general strategy for synthesizing an ABA triblock copolymer using sodium biphenyl involves a two-stage process:

Formation of the Central 'B' Block: First, monomer 'B' is introduced to the sodium biphenyl initiator. The polymerization proceeds from both ends of the initial dimeric dianion, forming a living polymer with two active carbanionic ends, denoted as ⁻B-polymer-B⁻. The molecular weight of this central block is controlled by the molar ratio of monomer B to the initiator.

Formation of the Outer 'A' Blocks: Once all of the monomer 'B' has been consumed, a second monomer, 'A', is introduced into the system. This second monomer then begins to polymerize from both of the active ends of the living poly(B) dianion. This results in the formation of the final ABA triblock copolymer (A-block)-(B-block)-(A-block).

This method allows for precise control over the architecture and block lengths of the resulting copolymer. The absence of termination and chain transfer reactions ensures that narrow molecular weight distributions can be achieved. capes.gov.br Rigorous purification of all reagents and monomers is essential to prevent premature termination of the living anions by impurities like water or oxygen. stanford.edunist.gov

Table 2: General Synthesis Scheme for an ABA Block Copolymer via Sodium Biphenyl Initiation

| Step | Reaction | Description | Resulting Species |

|---|---|---|---|

| 1. Initiation | 2 Na⁺BPh•⁻ + 2 B | Formation of a dimeric dianion from monomer B. | ⁻Na⁺B-B⁻Na⁺ |

| 2. Propagation of B Block | ⁻Na⁺B-B⁻Na⁺ + (n-2) B | Polymerization of monomer B to form the central block. | ⁻Na⁺B-(B)n-2-B⁻Na⁺ (Living Polymer) |

| 3. Crossover and Propagation of A Blocks | ⁻Na⁺B-(B)n-2-B⁻Na⁺ + 2m A | Addition of monomer A to both active ends of the living B block. | Aₘ-(B)ₙ-Aₘ (Triblock Copolymer) |

| 4. Termination | Aₘ-(B)ₙ-Aₘ + Protic Source (e.g., CH₃OH) | Quenching the reaction to form the final, non-living polymer. | H-Aₘ-(B)ₙ-Aₘ-H |

This generalized scheme illustrates the synthesis of an ABA triblock copolymer. An example could involve styrene as monomer A and isoprene as monomer B. nasa.gov

Advanced Analytical Applications of Sodium Biphenyl in Chemical Research

Quantification of Organically Bound Halogens Utilizing Sodium Biphenyl (B1667301)

The core utility of sodium biphenyl in this context lies in its capacity to break down organic compounds containing halogens, releasing the halogens as inorganic halide ions. This conversion is essential because organically bound halogens are often not directly measurable by common analytical techniques. The reactive nature of the sodium biphenyl complex ensures a complete extraction of the halide, making it a versatile reagent for a wide array of organic materials, including pesticides and petrochemicals.

Determination of Fluorine Content in Organic and Biological Materials

The determination of fluorine in organic and biological samples presents a significant analytical challenge due to the strength of the carbon-fluorine (C-F) bond. Sodium biphenyl has proven to be a suitable reagent for the trace determination of fluorine in these matrices. The process involves the reductive cleavage of C-F bonds by the sodium biphenyl reagent, which results in the formation of fluoride (B91410) ions. This method has been successfully applied to various materials, including blood serum, to determine the presence of organic fluorine compounds. The availability of sodium biphenyl with a low fluoride blank has been a critical factor in its application for analyzing low levels of organic fluorine in biological samples.

Analytical Methodologies for Halogen Detection (e.g., spectrophotometry, fluoride ion electrode)

Following the decomposition of organohalogen compounds by sodium biphenyl, the liberated halide ions can be quantified using several established analytical techniques.

Fluoride Ion-Selective Electrode (ISE): This is a common and effective method for determining the concentration of fluoride ions released after the decomposition of organofluorine compounds. The electrode measures the potential difference between the sample solution and a reference electrode, which is proportional to the fluoride ion concentration. This technique has been noted for its simplicity and cost-effectiveness compared to methods like gas chromatography (GC) or mass spectrometry (MS).

Spectrophotometry: This method involves the use of a colorimetric reagent that reacts with the halide ion to produce a colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the halide. For instance, the mercuric thiocyanate (B1210189) ferric ion method can be used for the colorimetric determination of chloride, where the absorbance is measured at a specific wavelength. Another application involves automated molecular absorption spectrometry for fluorine determination in biological samples.

Titration: The extracted halide in the aqueous layer can also be determined via titration. For example, potentiometric titration is a procedure used for the determination of organic chloride in crude oils after sodium biphenyl reduction.

Role of Biphenyl and Its Sodium Adducts in Emerging Energy Storage Research

Electrochemical Properties and Interfacial Phenomena in Sodium Battery Systems

The performance and stability of sodium batteries are intrinsically linked to the electrochemical interactions at the electrode-electrolyte interface. Sodium biphenyl (B1667301) plays a significant role in these processes, influencing both the redox potential and the formation of protective interfacial layers.

The redox potential of the biphenyl-sodium (Biph-Na) system is a critical factor in its application. Aromatic sodium complexes like sodium biphenyl have been investigated for their use in the presodiation of anode materials. rsc.org The redox potential of sodium biphenyl is approximately 0.16 V versus Na+/Na. rsc.org This low redox potential allows it to act as a "mediator/carrier" for sodium transport, facilitating reversible sodium cation storage and enabling homogeneous sodium metal deposition with low overpotential. uni-ulm.deuniroma1.it

In the context of sodium-seawater batteries, the use of a sodium biphenyl anolyte demonstrates a flat voltage plateau at about 0.06 V during desodiation, which is indicative of reversible sodium metal stripping. This is followed by a sloped charge plateau around 0.25 V, associated with the consumption of sodium biphenyl to reform biphenyl. uniroma1.it The clear separation of these voltage profiles highlights the distinct electrochemical processes involving the anolyte and sodium plating/stripping. uniroma1.it

It's important to note that the suitability of sodium biphenyl as a sodiation agent depends on the specific cathode material. For instance, while it has been used to create Na4V2(PO4)3 electrodes, its low redox potential could potentially lead to oversodiation, forming Na5V2(PO4)3. rsc.org

The formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) is crucial for the long-term cycling stability of sodium batteries. oaepublish.comfrontiersin.orgacs.org These layers, ideally, should be ionically conductive but electronically insulating to prevent continuous electrolyte decomposition. oaepublish.com

In some applications, sodium biphenyl is used as a presodiation agent to pre-form a stable SEI on hard carbon anodes. researchgate.net This process compensates for the initial sodium loss that typically occurs during the first charge-discharge cycle, thereby improving the initial coulombic efficiency. researchgate.net The use of additives is a common strategy to engineer more robust SEI and CEI layers. oaepublish.comsciepublish.com For example, additives can decompose to form protective films that conduct Na+ ions while blocking electron transfer, thus enhancing the stability of the electrode-electrolyte interface. oaepublish.com

Redox Potential Considerations of Biphenyl-Sodium Systems

Function as an Overcharge Protection Additive in Sodium Batteries

Overcharging poses a significant safety risk for sodium batteries, potentially leading to thermal runaway. Biphenyl has been investigated as an effective overcharge protection additive due to its ability to electropolymerize at a specific voltage. researchgate.netrsc.org

When a sodium battery is overcharged, the voltage rises beyond its normal operating window. In the presence of biphenyl as an electrolyte additive, it can be electrochemically oxidized and polymerized at a potential of approximately 4.3 V (vs. Na/Na+). researchgate.netrsc.orgrsc.org This electropolymerization process forms a conductive polymer film on the surface of the cathode. researchgate.netxmu.edu.cn

The formation of this polymer layer serves as a protective mechanism. As the polymer film grows, it can eventually penetrate the separator and create an internal short-circuit between the cathode and anode. researchgate.netxmu.edu.cn This controlled short-circuit allows for the self-discharge of the battery to a safer voltage state, preventing further overcharging. xmu.edu.cn

The electropolymerization of biphenyl effectively mitigates voltage runaway by consuming the overcharge current. researchgate.netrsc.orgrsc.org Research has shown that the addition of biphenyl can protect Na0.44MnO2/Na batteries from voltage runaway for over 800% of their overcharge capacity. researchgate.netrsc.org

A key advantage of using biphenyl is that its addition in appropriate amounts has a negligible impact on the normal cycling performance and capacity of the battery. researchgate.netrsc.org The oxidation potential of biphenyl is situated above the typical full-charge potential of most sodium-ion battery cathodes but below the decomposition potential of the commonly used organic electrolytes. rsc.org This ensures that the overcharge protection mechanism is only activated when necessary.

Furthermore, the electropolymerization process can generate gas, which increases the internal pressure of the battery cell. researchgate.netxmu.edu.cn This pressure increase can trigger pressure-sensitive current interrupt devices (CIDs), providing an additional layer of safety. researchgate.netxmu.edu.cnresearchgate.net

Electropolymerization Mechanisms of Biphenyl in Battery Electrolytes

Application as an Anolyte Material in Sodium-Based Batteries

Beyond its role as an additive, sodium biphenyl has been explored as a liquid anolyte material, particularly in sodium-seawater batteries. uni-ulm.deuniroma1.itresearchgate.net An anolyte is the part of the electrolyte that is in contact with the anode.

The use of sodium biphenyl as an anolyte offers several advantages. It possesses both ionic and electronic conductivity, which is a rare and valuable property for an electrolyte material. uni-ulm.deuniroma1.it This dual conductivity enables a low overpotential for sodium deposition during charging, leading to high capacity and excellent capacity retention. uni-ulm.deuniroma1.itresearchgate.net In full sodium-seawater battery configurations, cells using a sodium biphenyl anolyte have demonstrated stable performance for over 80 cycles. uni-ulm.de

Impact on Sodium Metal Deposition and Dendrite Suppression

The use of sodium biphenyl (Na-BP) as an anolyte, a liquid anode material, in sodium-based batteries has a significant impact on the deposition of sodium metal and the suppression of dendrite growth. uniroma1.ituni-ulm.deresearchgate.net Dendrites are needle-like structures that can form on the sodium metal anode during charging, leading to reduced battery performance and potential safety hazards like short circuits. uni-ulm.deresearchgate.netoaepublish.com

The high reactivity of sodium metal with conventional electrolytes often results in side reactions and the formation of unstable solid electrolyte interphase (SEI) layers. uni-ulm.deoaepublish.com This can lead to uneven sodium ion deposition and promote dendrite formation. oaepublish.com However, the Na-BP anolyte helps to mitigate these issues. uniroma1.itmdpi.com

Key research findings on the role of sodium biphenyl in suppressing dendrites include:

Homogeneous Surface Layer Formation: The Na-BP anolyte forms a homogeneous surface layer on the sodium metal anode. uniroma1.ituni-ulm.deresearchgate.net This layer helps to ensure a more uniform deposition of sodium metal, thereby suppressing the growth of dendrites. uniroma1.itmdpi.com

Reduced Overpotential: Na-BP possesses both ionic and electronic conductivity. uniroma1.ituni-ulm.deresearchgate.net This dual conductivity is thought to reduce the overpotential at the interface between the anolyte and the sodium metal. uniroma1.it Lowering the overpotential provides a smaller driving force for the formation of dendritic structures. uniroma1.it

Redox Mediator Function: Sodium biphenyl can act as a redox mediator. uniroma1.it This function helps to suppress the decomposition of the electrolyte at the surface of the sodium metal anode. uniroma1.it By preventing electrolyte breakdown, the formation of a stable and effective SEI is promoted, which is crucial for preventing dendrites. uniroma1.it

Studies have shown that employing Na-BP can lead to dendrite-free plating and stripping of the sodium metal anode. researchgate.net This is a critical factor in enhancing the safety and lifespan of sodium metal batteries. The use of Na-BP as an anolyte has been investigated as a solution to the inherent problems associated with sodium metal anodes. uniroma1.it

Enhancement of Cycling Performance and Stability in Sodium-Seawater Batteries

The primary challenges in Na-SWBs often relate to the anode side, including the high reactivity of sodium metal and the formation of dendrites. uni-ulm.deresearchgate.net The use of a Na-BP anolyte directly addresses these issues, leading to significant improvements in battery performance. uniroma1.ituni-ulm.deresearchgate.net

Key Research Findings:

Improved Capacity Retention: Research has demonstrated that Na-SWBs using a Na-BP anolyte exhibit excellent capacity retention. uni-ulm.deresearchgate.net One study reported excellent capacity retention over 80 cycles in an anode-free seawater battery full-cell configuration. uni-ulm.deresearchgate.net Another study highlighted a high Coulombic efficiency of ≥99.9% for over 60 cycles at a high areal capacity. researchgate.net

Enhanced Cycling Stability: The Na-BP anolyte contributes to stable cycling by preventing gas evolution and dendrite growth. uniroma1.ituni-ulm.deresearchgate.net This is achieved through the formation of a homogeneous surface layer on the anode. uni-ulm.deresearchgate.net In some cases, stable cyclability without a significant difference in the voltage gap has been observed for over 100 cycles. sci-hub.se

High Areal Capacities: The use of Na-BP has enabled high areal capacities in Na-SWBs. d-nb.info For instance, when used with a red phosphorus/carbon composite anode, Na-BP as a redox mediator helped achieve high areal capacities of around 15 mAh cm⁻² in Na-seawater full-cells. d-nb.info

The table below summarizes the performance enhancements observed in sodium-seawater batteries utilizing a sodium biphenyl anolyte, based on findings from various studies.

| Performance Metric | Observed Improvement with Na-BP Anolyte | Reference |

| Capacity Retention | Excellent retention over 80 cycles | uni-ulm.deresearchgate.net |

| Coulombic Efficiency | ≥99.9% for over 60 cycles | researchgate.net |

| Cycling Stability | Stable for over 100 cycles | sci-hub.se |

| Areal Capacity | ~15 mAh cm⁻² in Na-seawater full-cells | d-nb.info |

| Dendrite Growth | Suppressed due to homogeneous surface layer | uniroma1.ituni-ulm.deresearchgate.net |

The use of sodium biphenyl as a functional anolyte represents a significant step forward in making sodium-seawater batteries a more viable and stable technology for large-scale energy storage applications. energytheory.compv-magazine.com

Theoretical and Computational Chemistry Studies of Sodium Biphenyl Systems

Electronic Structure Elucidation of Sodium Biphenyl (B1667301) Radical Anion

The formation of sodium biphenyl involves the transfer of an electron from a sodium atom to a biphenyl molecule, resulting in the formation of a biphenyl radical anion and a sodium cation. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and geometric structure of this radical anion.

Upon accepting an electron, the biphenyl molecule undergoes significant structural changes. While neutral biphenyl in the gas phase has a twisted conformation with a dihedral angle of approximately 45° between the two phenyl rings, the radical anion is significantly more planar. nih.gov Computational studies using various methods have consistently predicted a much smaller dihedral angle for the radical anion. For instance, UHF/MINDO/3 calculations suggested a dihedral angle of 6.8°, with a negligible energy barrier to a fully planar structure. rsc.org More recent DFT calculations using the B3-LYP functional with a 6-31G* basis set have calculated the dihedral angle to be 5.8°. capes.gov.br This planarization is a consequence of the added electron occupying a π* antibonding orbital that is delocalized over both rings, which favors a quinoidal-type structure with increased π-conjugation between the rings. capes.gov.br

The singly occupied molecular orbital (SOMO) of the biphenyl radical anion is of key interest. Photoelectron spectroscopy, supported by theoretical calculations, has been used to probe the electronic structure of aromatic radical anions in solution. nih.govacs.org These studies help to characterize the energy levels of the molecular orbitals. The spin density in the biphenyl radical anion is not uniformly distributed. Computational models show that the unpaired electron density is primarily located on the phenyl rings, which is consistent with experimental electron spin resonance (ESR) data. researchgate.net The understanding of the electronic structure is crucial for explaining the reactivity and spectroscopic properties of sodium biphenyl.

| Species | Computational Method | Calculated Dihedral Angle (°) | Reference |

|---|---|---|---|

| Biphenyl (Neutral, Gas Phase) | Experimental (Electron Diffraction) | ~45 | nih.gov |

| Biphenyl Radical Anion | UHF/MINDO/3 | 6.8 | rsc.org |

| Biphenyl Radical Anion | B3-LYP/6-31G* | 5.8 | capes.gov.br |

Reaction Pathway Modeling and Mechanistic Insights via Computational Methods

Computational modeling has been applied to understand the mechanisms of reactions where sodium biphenyl acts as a reducing agent. One prominent application is in the dechlorination of polychlorinated biphenyls (PCBs). Studies have investigated the reaction pathways for the degradation of PCBs using the sodium dispersion method, which involves chemistry related to sodium biphenyl. nih.gov These studies show that the reaction proceeds via a stepwise dechlorination, and computational models can help predict the relative reactivity of chlorine atoms at different positions (ortho, meta, para) on the biphenyl scaffold. nih.gov The decomposition rate was found to increase with the number of chlorine substituents. nih.gov

The Wurtz-Fittig reaction, a classic method for forming C-C bonds, can be used to synthesize biphenyl derivatives and its mechanism involves radical intermediates. rsc.org Computational studies of related organometallic reactions provide a framework for understanding the electron transfer from sodium to an aryl halide, generating a radical anion which can then react to form the biphenyl structure. rsc.org

Furthermore, theoretical studies have been conducted on the light-induced reaction of benzene (B151609) with sodium carbonate to form biphenyl and sodium benzoate. researchgate.net DFT and time-dependent DFT (TD-DFT) calculations revealed that sodium carbonate can act as a catalyst for the formation of biphenyl in this photochemical process. researchgate.net While not directly involving pre-formed sodium biphenyl, these studies offer mechanistic insights into the formation of the biphenyl linkage in the presence of sodium ions and radical intermediates. researchgate.net In the context of sodium-ion batteries, the formation of a sodium-biphenyl complex in an ether solvent is a key step in chemical presodiation strategies. oaes.cc Computational modeling can help to understand the electron transfer process between the sodium metal and the biphenyl molecule in solution. oaes.cc

Investigation of Sodium Cation Interactions and Complexation with Biphenyl Scaffolds

The interaction between the sodium cation (Na⁺) and the biphenyl radical anion is a crucial aspect of the sodium biphenyl system. This interaction is primarily a form of cation-π interaction, where the positive charge of the cation is attracted to the electron-rich π-system of the aromatic rings. Computational chemistry has been a primary tool for quantifying these non-covalent interactions. nih.govacs.org

High-level ab initio and DFT calculations have been performed to determine the binding energies and geometries of Na⁺ with aromatic systems like benzene, which serves as a model for the individual rings of biphenyl. rsc.org For the Na⁺-benzene complex in the gas phase, computational methods like M06-2X/6-31+G* predict a binding energy of around -24 kcal/mol. nih.govacs.org The sodium ion is typically located directly above the center of the aromatic ring. rsc.org

| System | Computational Method | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Na⁺-Benzene | M06/6-31G(d,p) | -24.1 | rsc.org |

| Na⁺-Benzene | M06-2X/6-31+G* | ~-24 | nih.govacs.org |

Spectroscopic Property Prediction and Interpretation for Sodium Biphenyl

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, and sodium biphenyl is no exception. By calculating the electronic and vibrational energy levels, it is possible to simulate various types of spectra.

UV-Vis Spectroscopy: The deep blue or green color of sodium biphenyl solutions is due to strong absorption in the visible region of the electromagnetic spectrum. Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and simulating UV-Vis spectra. researchgate.net For the biphenyl radical anion, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max). These calculations confirm that the observed color is due to electronic transitions involving the SOMO. mdpi.com The predicted spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral features. nih.govacs.org For example, the UV-Vis spectrum of the biphenyl radical anion is characterized by distinct absorption bands, and computational models help to assign these to specific electronic transitions. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of the biphenyl radical anion. capes.gov.br These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. The calculations predict that upon formation of the radical anion, certain vibrational modes, particularly those associated with the quinoidal-like distortion of the rings, become significantly more intense in the IR spectrum. capes.gov.br This provides a spectroscopic signature for the formation of the radical anion. Comparing calculated and experimental vibrational spectra can confirm the structural changes that occur upon reduction of biphenyl. capes.gov.br

Computational chemistry thus provides a powerful complement to experimental studies, offering a detailed picture of the structure, reactivity, and spectroscopic signatures of the sodium biphenyl system.

Historical and Methodological Developments in Sodium Biphenyl Chemistry

Evolution of Synthetic Strategies for Sodium Biphenyl (B1667301) Reagents

The preparation of sodium biphenyl reagent is conceptually straightforward, relying on the transfer of an electron from an alkali metal to an aromatic hydrocarbon. The primary method involves the reaction of metallic sodium with biphenyl in an ethereal solvent.

The foundational strategy for generating the sodium biphenyl radical anion involves the direct reaction of sodium metal with a solution of biphenyl in a dry, aprotic ether solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). The reaction proceeds as the sodium dissolves to form a sodium-ether complex, which then reduces the biphenyl.

Na + C₁₂H₁₀ ⇌ Na⁺[C₁₂H₁₀]⁻

Early preparations required long stirring times to achieve complete dissolution of the sodium. To accelerate the process, several methodological improvements were introduced over time. Using a sodium dispersion, which consists of fine particles of sodium in an inert hydrocarbon, dramatically increases the metal's surface area, leading to faster reaction rates. Another approach is to use sodium-potassium alloy (NaK), which is liquid at room temperature and reacts very rapidly, though it requires more careful handling.

A recent strategy involves the use of organic solutions for specific applications, such as the chemical presodiation of battery materials. acs.org For instance, sodium-biphenyl in tetrahydrofuran (Na-Bp/THF) has been studied for its ability to pre-sodiate anodes in sodium-ion batteries, a critical step for improving battery performance. acs.org These preparations highlight a shift towards application-specific reagent synthesis, where factors like stability and precise concentration are paramount.

| Synthetic Strategy | Key Features | Typical Solvents | Advantages | Considerations |

|---|---|---|---|---|

| Classical Method (Sodium Chunks) | Reaction of solid sodium metal with biphenyl. | Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME) | Simple setup. | Slow reaction time, requires vigorous stirring. |

| Sodium Dispersion | Uses high-surface-area sodium particles suspended in oil. | THF, DME | Significantly faster reaction rate compared to solid chunks. | Dispersion must be washed to remove mineral oil. |

| Sodium-Potassium Alloy (NaK) | Liquid alloy reacts instantly with biphenyl solution. | THF, DME | Extremely rapid reagent formation. | NaK is highly reactive and pyrophoric. |

| Application-Specific Formulations | Preparation of Na-Bp in specific solvent systems for targeted uses (e.g., battery presodiation). acs.org | THF, DME | Optimized for specific downstream processes and stability. acs.org | May require specialized handling or storage conditions. acs.org |

Advancements in Analytical Techniques Employing Sodium Biphenyl over Time

Sodium biphenyl's powerful reducing capability makes it an excellent reagent for cleaving strong chemical bonds, a property that has been harnessed for analytical purposes, particularly for the determination of organically bound halogens.

The use of sodium biphenyl in analytical chemistry dates back to the mid-20th century for the determination of organic halides. acs.org The fundamental principle involves the reductive cleavage of carbon-halogen bonds by the biphenyl radical anion to produce a halide ion, which can then be quantified using standard inorganic analytical methods like titration.

A significant application emerged with the need to analyze persistent organic pollutants (POPs). In the 1970s, as concerns grew over compounds like polychlorinated biphenyls (PCBs) and later per- and polyfluoroalkyl substances (PFAS), sodium biphenyl became a critical tool. fupress.net These compounds are exceptionally stable, and their analysis often requires breaking them down. Sodium biphenyl is one of the few reagents that can effectively cleave the very strong carbon-fluorine (C-F) bond at room temperature. fupress.netresearchgate.net

The evolution of this analytical application can be seen as a progression from manual, wet-chemical methods to sophisticated, instrument-based systems:

Early Methods (1950s-1970s): The initial approach involved decomposing the sample with sodium biphenyl reagent, followed by extraction of the resulting halide ions into an aqueous solution. Quantification was typically performed by argentometric or mercurimetric titration or by colorimetric methods. fupress.net

Ion-Selective Electrodes (1970s-1980s): The development of the fluoride (B91410) ion-selective electrode (F-ISE) provided a simpler and more direct method for quantifying the fluoride released from PFAS after decomposition. fupress.netresearchgate.net This combination of sodium biphenyl decomposition and F-ISE potentiometry became a standard method for determining total organic fluorine (TOF).

Chromatographic and Flow-Injection Systems (1990s-Present): To improve efficiency, sensitivity, and automation, the sodium biphenyl decomposition step was integrated with modern analytical instruments. Flow injection analysis (FIA) systems were developed where the sample is injected into a carrier stream, mixed with the reagent, and the resulting fluoride is detected downstream by an F-ISE or a spectrophotometer. researchgate.net More recently, the decomposition method has been coupled with high-performance liquid chromatography (HPLC) and ion chromatography (IC), allowing for the sensitive determination of TOF in complex environmental samples. researchgate.net

| Time Period | Analytical Advancement | Target Analytes | Detection Method | Significance |

|---|---|---|---|---|

| 1950s–1970s | Initial use of Na-Biphenyl for dehalogenation. acs.org | Organochlorine and other organohalogen compounds. | Titration, Colorimetry. fupress.net | Established a chemical method for analyzing non-ionic organic halogens. |

| 1970s–1980s | Application to persistent pollutants; use of ion-selective electrodes. fupress.net | PCBs, PFAS (for Total Organic Fluorine - TOF). fupress.net | Fluoride Ion-Selective Electrode (F-ISE). fupress.netresearchgate.net | Enabled routine analysis of highly stable fluorinated compounds in environmental and biological samples. fupress.net |

| 1990s–2010s | Integration with automated systems. researchgate.net | Trace levels of TOF in water and other matrices. | Flow Injection Analysis (FIA) with potentiometric or spectrophotometric detection. researchgate.net | Improved sample throughput, reduced reagent consumption, and enhanced reproducibility. researchgate.net |

| 2010s–Present | Coupling with advanced chromatography. | TOF in complex environmental samples. | High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC). researchgate.net | Achieved very low detection limits (ppb to ppt (B1677978) levels) required for modern environmental monitoring. researchgate.net |

Key Discoveries and Milestones in Sodium Biphenyl Reactivity and Application

The history of sodium biphenyl is marked by its transition from a chemical curiosity to an indispensable tool in both academic research and industrial processes. Its utility stems from its nature as a potent, soluble, single-electron transfer agent.

The historical context for using sodium in conjunction with aryl compounds begins with the Wurtz-Fittig reaction in the 1860s, where sodium metal was used to couple aryl halides and alkyl halides. wikipedia.orgunacademy.com However, the key milestone for sodium biphenyl reagent chemistry was the discovery that alkali metals could dissolve in liquid ammonia (B1221849) and ethers in the presence of polycyclic aromatic hydrocarbons to form stable, colored solutions of radical anions. This understanding paved the way for its use as a controllable and soluble reducing agent in organic chemistry.

Key milestones in the application of sodium biphenyl include:

Anionic Polymerization: In the mid-20th century, sodium biphenyl was recognized as an effective initiator for the anionic polymerization of monomers like styrene (B11656) and butadiene. The initiation step involves the transfer of an electron from the biphenyl radical anion to the monomer, creating a monomer radical anion which then rapidly dimerizes to form a dianion. This dianionic species propagates the polymerization from both ends, a key feature of "living polymerization" that allows for the synthesis of polymers with well-defined molecular weights and block copolymers.

Organic Synthesis: Sodium biphenyl has been used for a variety of reductions in organic synthesis, such as the cleavage of ethers, dehalogenation of aryl halides, and the reduction of ketones. Its high reduction potential allows it to effect transformations that are difficult with other reagents.

Surface Chemistry and Materials Science: A significant modern application is in the surface treatment of materials. It is used to etch the surface of fluoropolymers like Polytetrafluoroethylene (PTFE) to make them bondable with adhesives. More recently, it has found applications in the electronics and energy sectors. It is used to etch and functionalize cathode surfaces in lithium-ion batteries to improve ionic conductivity and in semiconductor manufacturing for the precise treatment of metal surfaces. pmarketresearch.com

| Milestone/Discovery | Approximate Era | Field of Impact | Description of Significance |

|---|---|---|---|

| Wurtz-Fittig Reaction | 1860s | Organic Synthesis | Early use of sodium metal with aryl halides to form biphenyls, setting the stage for alkali metal-arene chemistry. wikipedia.orgunacademy.com |

| Understanding of Radical Anions | Early-Mid 20th Century | Physical Organic Chemistry | Elucidation of the structure and properties of radical anions formed by alkali metals and aromatic hydrocarbons, providing the theoretical basis for their use as reagents. |

| Initiator for Anionic Polymerization | 1950s | Polymer Chemistry | Used to initiate living polymerizations, enabling the synthesis of polymers with controlled architectures and block copolymers. |

| Reagent for Dehalogenation | 1950s–Present | Analytical & Environmental Chemistry | Established as a key reagent for the decomposition of highly stable organohalogen compounds like PCBs and PFAS for analysis. acs.orgfupress.net |

| Surface Etching of Fluoropolymers | 1960s–Present | Materials Science | Development of a method to chemically modify the inert surfaces of materials like PTFE, allowing them to be bonded with adhesives. |

| Application in Advanced Electronics | 2000s–Present | Materials Science/Engineering | Utilized for precise surface treatments in semiconductor packaging and for functionalizing cathode materials in high-performance batteries. pmarketresearch.com |

| Presodiation Agent for Na-ion Batteries | 2020s–Present | Energy Storage | Employed as a chemical presodiation reagent to improve the initial efficiency and stability of sodium-ion battery anodes. acs.org |

Future Research Directions and Unexplored Avenues for Sodium Biphenyl

Novel Synthetic Transformations Mediated by Sodium Biphenyl (B1667301)

The strong reducing power of sodium biphenyl makes it an ideal candidate for mediating a variety of synthetic transformations that are otherwise challenging. Future research is poised to expand its synthetic utility beyond current applications.

One promising area is in the synthesis of complex polymers and materials. The radical initiation properties of sodium biphenyl are already leveraged in the polymer industry for creating specialty elastomers and silicone-based adhesives. pmarketresearch.com For instance, solution-treated styrene-butadiene rubber produced using this method shows significantly improved wear resistance. pmarketresearch.com Future work could focus on nitroxide-mediated polymerization (NMP), a reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of well-defined polymers with complex architectures. acs.org NMP is advantageous as it does not require metal catalysts that could interfere with the electronic properties of the resulting polymers, making it suitable for sensitive biological and electronic applications. acs.org

Another avenue for exploration is in the synthesis of complex heterocyclic compounds. The synthesis of carbazole (B46965) derivatives, which are important in the pharmaceutical and dye industries, can be achieved through cyclization reactions of biphenyl intermediates. researchgate.netresearchgate.net Research into novel methods using transition metal catalysts combined with the reducing power of reagents like sodium biphenyl could lead to more efficient and selective syntheses of complex carbazoles and other nitrogen-containing heterocycles. researchgate.net The Wurtz-Fittig reaction, a classic method for forming carbon-carbon bonds using sodium metal, provides a historical basis for such transformations, and modern adaptations could employ sodium biphenyl for greater control and milder reaction conditions in the synthesis of substituted biphenyl scaffolds. rsc.org

Future investigations may also focus on using sodium biphenyl for stereoselective reductions and for the synthesis of organometallic reagents, expanding its role in fine chemical and pharmaceutical synthesis. wisdomlib.orgderpharmachemica.com

Expanded Analytical Paradigms for Trace Element Detection

While not a classical analytical reagent, the potent reactivity of sodium biphenyl opens up new possibilities for sample preparation and detection in trace analysis, particularly for elements covalently bound within complex organic matrices.

A significant future direction lies in the analysis of persistent organic pollutants and other halogenated compounds. Sodium biphenyl is effective for the determination of organic halogens by breaking carbon-halogen bonds. acs.org This principle has been recently applied to the quantification of total extractable per- and polyfluoroalkyl substances (PFAS) in water. acs.org This method involves a preoxidation step followed by chemical defluorination using sodium biphenyl. acs.org Future research could optimize and expand this "SBP assay" to a wider range of environmental matrices, such as soil, sediment, and biological tissues, and for the detection of other halogenated contaminants like polychlorinated biphenyls (PCBs) and brominated flame retardants. plos.orgresearchgate.net

The development of new analytical methods could also involve coupling sodium biphenyl digestion with advanced detection techniques. For instance, the complete destruction of a sample matrix by sodium biphenyl could liberate trace elements for subsequent analysis by methods like inductively coupled plasma mass spectrometry (ICP-MS). This could be particularly useful for analyzing trace metals in challenging samples like plastics, oils, and other industrial materials where the organic matrix interferes with conventional analysis. epa.govepa.govusgs.gov

Further research could explore the use of sodium biphenyl in electrochemical sensor development. The redox properties of the biphenyl radical anion could be harnessed to create sensors for specific classes of organic compounds, moving beyond its current use in determining redox potentials. cymitquimica.com

| Potential Analytical Application | Target Analyte Class | Principle of Method | Potential Detection Technique |

| Expanded PFAS Analysis | Per- and Polyfluoroalkyl Substances | Chemical defluorination | Ion-Selective Electrode, Chromatography |

| Total Organic Halogen | Polychlorinated Biphenyls (PCBs), Brominated Flame Retardants | Carbon-Halogen bond cleavage | Coulometry, Chromatography |

| Trace Metal Analysis in Polymers | Heavy Metals (e.g., Pb, Cd, Hg) | Matrix destruction and element liberation | ICP-MS, Atomic Absorption Spectroscopy |

| Electrochemical Sensing | Redox-active organic pollutants | Mediated electron transfer | Voltammetry, Amperometry |

Next-Generation Energy Applications Beyond Current Battery Systems

The most dynamic area of future research for sodium biphenyl is in the field of energy storage, particularly in the development of next-generation sodium-based batteries. rsc.org Its unique properties are being harnessed to overcome the limitations of current battery technologies.

Beyond SIBs, sodium biphenyl is being explored as a liquid anolyte in novel battery chemistries. In sodium-seawater batteries (SWBs), a promising technology for large-scale stationary storage, sodium biphenyl can be used as a flowing anolyte. energytheory.comresearchgate.net This design, which resembles a redox flow battery, allows for the external storage of metallic sodium, enabling energy storage over long durations, from hours to seasons, with a single device. energytheory.com This approach also suppresses the formation of sodium dendrites, a major safety concern in sodium metal batteries. researchgate.net

Researchers are also investigating sodium biphenyl in hybrid sodium-air batteries. cambridge.org Using a sodium biphenyl liquid anode separated from the air cathode by a solid electrolyte, these batteries have demonstrated high discharge voltages and exceptional round-trip efficiency, reaching up to 95.3%. cambridge.org Further research will focus on optimizing these systems, improving cycle life, and scaling up the technology for practical applications in grid-scale energy storage. cambridge.orgoup.com

| Battery Technology | Role of Sodium Biphenyl | Key Research Finding/Advantage | Reported Performance Metric |

| Sodium-Ion Battery (SIB) | Chemical Pre-sodiation Agent | Compensates for initial capacity loss in hard carbon anodes. acs.org | Increases Initial Coulombic Efficiency (ICE) to 100%. rsc.orgacs.org |

| Sodium-Seawater Battery (SWB) | Liquid Anolyte | Enables long-duration storage and suppresses dendrite growth. energytheory.comresearchgate.net | High capacity and excellent capacity retention for 80 cycles. researchgate.net |

| Hybrid Sodium-Air Battery | Liquid Anode Material | Achieves high round-trip efficiency and high discharge voltage. cambridge.org | Round-trip efficiency of 95.3% at 0.1 mA/cm². cambridge.org |

Advanced Spectroscopic and Structural Characterization of Sodium Biphenyl Species

A deeper understanding of the fundamental properties of the sodium biphenyl radical anion is crucial for optimizing its performance in the applications described above. Future research will increasingly rely on advanced spectroscopic and computational techniques to probe its structure and reactivity.

Electron Paramagnetic Resonance (EPR), also known as Electron-Spin Resonance (ESR), is a powerful technique for studying radical species like sodium biphenyl. libretexts.orgictp.it While basic EPR spectra are well-documented, future studies will likely employ advanced pulsed EPR techniques such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sub-level Correlation (HYSCORE) spectroscopy. nih.gov These methods can provide detailed information about the electron spin density distribution and the interactions between the unpaired electron and surrounding nuclei (e.g., ¹H, ¹³C, ²³Na), offering precise insights into the solvation shell and ion-pairing behavior of the radical anion in different solvents. nih.gov

Coupled in-situ techniques are another important frontier. Combining electrochemistry with simultaneous NMR and EPR spectroscopy allows researchers to directly observe the generation and reaction of the sodium biphenyl radical anion within an operating electrochemical cell, such as a battery. acs.org This provides real-time information on reaction mechanisms, electron transfer rates, and potential decomposition pathways. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), will play a vital role in complementing experimental data. researchgate.net Quantum chemical calculations can predict the geometries, electronic structures, and spectroscopic parameters (like g-factors and hyperfine couplings for EPR) of the sodium biphenyl radical anion and its complexes. researchgate.net Comparing these calculated parameters with experimental results from XRD, NMR, and EPR provides a robust method for validating structural and electronic models. researchgate.netscispace.com Such studies will be essential for understanding how factors like solvent choice and substitution on the biphenyl ring influence the compound's redox potential and stability. scispace.com

| Technique | Information Gained | Future Research Focus |

| Advanced EPR (ENDOR, HYSCORE) | Electron-nuclear hyperfine interactions, spin density distribution. nih.gov | Probing the solvation structure and ion-pairing in various solvents. |

| In-situ NMR/EPR Spectroscopy | Real-time observation of radical formation and reaction pathways. acs.org | Elucidating mechanisms of pre-sodiation and electrolyte decomposition in batteries. |

| X-ray Crystallography | Solid-state structure of biphenyl-containing compounds. plos.orgnih.gov | Characterizing crystalline adducts or reaction intermediates involving sodium biphenyl. |

| Computational Chemistry (DFT) | Optimized geometries, electronic structures, predicted spectroscopic parameters. researchgate.net | Modeling reaction pathways and designing new biphenyl-based reagents with tailored properties. |

Q & A

Q. What are the standard methods for synthesizing sodium biphenyl, and how can researchers validate its purity?

Sodium biphenyl is typically synthesized via the reaction of biphenyl with metallic sodium in anhydrous solvents like tetrahydrofuran (THF). To ensure purity, researchers should employ spectroscopic techniques (e.g., NMR for structural confirmation) and chromatographic methods (e.g., HPLC or GC-MS to detect residual solvents or byproducts). Quantitative elemental analysis (e.g., ICP-OES for sodium content) and melting point determination can further validate stoichiometric ratios and crystallinity . For reproducibility, experimental protocols must specify solvent drying methods, reaction temperature, and inert atmosphere conditions .

Q. How should researchers safely handle sodium biphenyl in laboratory settings?

Sodium biphenyl is hygroscopic and reacts violently with water, releasing flammable hydrogen gas. Safety protocols include:

- Storing under inert gas (argon/nitrogen) in airtight containers.

- Using gloveboxes or Schlenk lines for manipulations to avoid moisture exposure.

- Equipping labs with fire suppression systems and ensuring proper ventilation. Toxicity data (e.g., EPA reports) indicate acute intraperitoneal toxicity and potential carcinogenicity, necessitating PPE (gloves, goggles, lab coats) and adherence to OSHA guidelines for hazardous chemicals .

Q. What databases or repositories provide reliable physicochemical data for sodium biphenyl?

Researchers should prioritize peer-reviewed literature (e.g., SciFinder, Web of Science) and regulatory databases like EPA’s Health and Environmental Research Online (HERO), which collate toxicological and environmental impact studies . Avoid non-curated platforms; instead, cross-reference data from primary sources (e.g., Beilstein Journal of Organic Chemistry) and specialized encyclopedias for chemical properties .

Advanced Research Questions

Q. How can mechanistic studies on sodium biphenyl’s reactivity be designed to resolve contradictions in existing kinetic data?

Contradictions in reaction kinetics (e.g., solvent-dependent activation energy) require controlled experiments isolating variables such as solvent polarity, temperature, and counterion effects. Use stopped-flow spectroscopy for real-time monitoring of fast reactions. Computational modeling (DFT or MD simulations) can complement experimental data to propose reaction pathways. Replicate conflicting studies under identical conditions to identify methodological discrepancies, and report results using standardized units (e.g., rate constants in s⁻¹) .

Q. What strategies are effective for analyzing conflicting toxicity profiles of sodium biphenyl across in vitro and in vivo models?

Discrepancies often arise from differences in bioavailability or metabolic pathways. Researchers should:

- Conduct interspecies comparisons (e.g., rodent vs. human cell lines) with dose-response studies.

- Use metabolomics (LC-MS) to identify bioactive metabolites in each model.

- Apply the EPA’s weight-of-evidence framework (Appendix B of Toxicological Review) to assess study quality, prioritizing OECD/GLP-compliant assays over non-standardized protocols .

Q. How can sodium biphenyl’s role as a strong reducing agent be optimized for novel applications in organic synthesis?

To explore new applications (e.g., radical initiation or electron transfer catalysis):

- Screen solvent systems (e.g., DME vs. diglyme) to modulate reducing power.

- Pair with electrochemical methods to quantify redox potentials under varying conditions.

- Compare performance against alternatives (e.g., sodium naphthalenide) using kinetic profiling and product yield analysis. Document synthetic routes in line with Beilstein Journal’s guidelines, including full experimental details in supplementary materials .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on sodium biphenyl?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example:

- Feasibility: Can sodium biphenyl’s stability in ionic liquids be assessed with available instrumentation?

- Novelty: Does it exhibit unique solvation effects in cross-coupling reactions? Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies, such as evaluating sodium biphenyl vs. Li biphenyl in Grignard reactions .

Q. How should researchers structure literature reviews to address gaps in sodium biphenyl’s environmental impact studies?

- Categorize sources into toxicology, degradation pathways, and ecosystem bioaccumulation.

- Use HERO database searches with keywords: “sodium biphenyl AND (environmental persistence OR biodegradation)”.

- Critically appraise sources for methodological rigor, highlighting understudied areas (e.g., long-term soil interactions) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for interpreting heterogeneous experimental data on sodium biphenyl’s reactivity?

Apply multivariate analysis (PCA or PLS regression) to identify dominant variables (e.g., solvent dielectric constant, temperature). For non-linear kinetics, use Arrhenius or Eyring plots with error bars reflecting triplicate measurements. Report confidence intervals and effect sizes to quantify uncertainty, following guidelines in Fundamentals of Research Methodology and Statistics .

Q. How can researchers ensure reproducibility when documenting sodium biphenyl-based protocols?

- Adhere to the Beilstein Journal’s standards: Describe synthetic steps in prose (not bullet points), specify equipment models, and include purity thresholds for reagents.

- Deposit raw data (spectra, chromatograms) in repositories like Zenodo with DOIs.

- Use checklists (e.g., ARRIVE for toxicity studies) to validate reporting completeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.